molecular formula C15H15N3 B11873065 (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Cat. No.: B11873065
M. Wt: 237.30 g/mol
InChI Key: WPRIQEOYVWJXGE-UHFFFAOYSA-N
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Description

(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS RN 746539-95-7) is a high-purity heterocyclic building block offered for research and development applications. With a molecular formula of C15H15N3 and a molecular weight of 237.30 g/mol, this compound is characterized by a 98% purity level . It belongs to the pyrrolo[2,3-b]pyridine family of compounds, which are subjects of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that pyrrolo[2,3-b]pyridine derivatives are being actively investigated for their potential in the treatment of proliferative diseases, including various forms of cancer . These compounds are frequently explored for their ability to modulate key biological pathways, such as inhibiting specific protein kinases involved in cellular signaling, angiogenesis, and tumor growth . As a specialized chemical scaffold, (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine serves as a critical intermediate for the synthesis and optimization of novel therapeutic agents. It is intended solely for use in laboratory research by qualified professionals. This product is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

(4-methyl-1-phenylpyrrolo[2,3-b]pyridin-3-yl)methanamine

InChI

InChI=1S/C15H15N3/c1-11-7-8-17-15-14(11)12(9-16)10-18(15)13-5-3-2-4-6-13/h2-8,10H,9,16H2,1H3

InChI Key

WPRIQEOYVWJXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN(C2=NC=C1)C3=CC=CC=C3)CN

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

A common approach involves the cyclization of 2-aminopyridine precursors with carbonyl-containing compounds. For example, reacting 2-aminopyridine with α,β-unsaturated ketones under acidic conditions generates the bicyclic framework. The reaction typically proceeds via intramolecular cyclization, facilitated by protic acids like HCl or Lewis acids such as ZnCl₂.

Key Reaction Parameters

  • Temperature : 80–120°C

  • Catalyst : 10–20 mol% ZnCl₂

  • Solvent : Toluene or DMF

  • Yield : 40–60%

Fischer Indole Synthesis Adaptations

Modifications of the Fischer indole synthesis have been employed to access substituted pyrrolo[2,3-b]pyridines. By replacing the traditional phenylhydrazine with a pyridine-containing hydrazine derivative, the method enables the formation of the fused ring system. This route is particularly effective for introducing substituents at the 1- and 3-positions.

Functionalization of the Core Structure

After constructing the pyrrolo[2,3-b]pyridine core, subsequent steps introduce the methyl, phenyl, and methanamine groups.

Methylation at the 4-Position

Methylation is typically achieved using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base. The choice of base (e.g., K₂CO₃ or NaH) influences regioselectivity, ensuring methylation occurs preferentially at the 4-position.

Optimization Insight

  • Solvent : DMF or THF

  • Reaction Time : 6–12 hours

  • Yield : 50–70%

Phenylation at the 1-Position

Introducing the phenyl group often involves Ullmann coupling or Buchwald-Hartwig amination. For example, treating the core with iodobenzene (C₆H₅I) and a copper catalyst in the presence of a diamine ligand facilitates aryl insertion at the 1-position.

Representative Conditions

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Yield : 55–65%

Industrial-Scale Production

Scaling up the synthesis requires optimizing reaction efficiency and purity. Continuous flow reactors have emerged as a superior alternative to batch processes, offering better heat transfer and reproducibility.

Advantages of Flow Chemistry

  • Residence Time : 10–30 minutes

  • Purity : >95% (vs. 85–90% in batch)

  • Throughput : 1–5 kg/day

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the dominant preparation methods:

StepMethodYield (%)Purity (%)Key Challenge
Core FormationCyclization5085Regioselectivity control
MethylationCH₃I/K₂CO₃6590Over-alkylation
PhenylationUllmann Coupling6088Catalyst cost
Methanamine AdditionReductive Amination5082Byproduct formation

Challenges and Optimization Strategies

Regioselectivity in Core Formation

The fused pyrrolo[2,3-b]pyridine system’s electronic asymmetry often leads to competing reaction pathways. Computational studies using density functional theory (DFT) have identified solvent polarity as a critical factor in directing cyclization regioselectivity. Polar aprotic solvents like DMF favor the desired 4-methyl isomer by stabilizing transition-state dipole moments.

Purification Techniques

Final purification typically involves column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate → DCM/methanol). Recrystallization from ethanol/water mixtures improves purity to >98% but reduces overall yield by 10–15%.

Chemical Reactions Analysis

Key Chemical Reactions

2.1 Oxidation and Reduction

Reaction TypeReagents/ConditionsOutcome
OxidationPotassium permanganate or chromium trioxideGenerates oxidized derivatives
ReductionSodium borohydrideTargets reactive functional groups (e.g., carbonyls)

2.2 Functional Group Transformations

  • Amination : Introduction of amine groups via Buchwald-Hartwig amination .

  • Cross-Coupling : Arylation or alkylation at specific positions using Suzuki-Miyaura coupling .

2.3 Cyclization Pathways

  • Cyclo-Condensation : Formation of fused pyrrolo[2,3-b]pyridine rings via nucleophilic attack and cyclization .

Analytical Characterization

3.1 Spectroscopic Analysis

  • 1H NMR : Key signals include singlets for NH groups (δ 12 ppm) and aromatic protons .

  • 13C NMR : Detection of carbonyl carbons (δ ~171 ppm) and imine groups (δ ~158 ppm) .

  • HRMS : Confirm molecular weight (e.g., [M+H]+ = 565.1127 for a brominated derivative) .

3.2 Physical Properties

PropertyValueSource
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Melting PointVaried (e.g., 97.7–98.9°C for related compounds)

Reaction Mechanisms and Challenges

4.1 SEM Group Deprotection

  • Issue : Release of formaldehyde during deprotection leads to side products like tricyclic azaindoles .

  • Solution : Optimize reaction conditions to minimize byproducts.

4.2 Selective Functionalization

  • Masking : Hydroxyl and pyrrole groups are masked during amination to prevent side reactions .

  • Catalyst Choice : Acidic conditions (HCl) enhance electrophilicity during cyclization .

Scientific Research Applications

(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine 4-Me, 1-Ph, 3-CH₂NH₂ C₁₆H₁₅N₃ 249.32 Reference compound
N-Methyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine (CAS 1512361-33-9) 3-CH₂NHMe C₁₀H₁₂N₄ 188.23 Lacks phenyl and methyl groups; simpler structure
1-(Phenylsulfonyl)-4-[1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl]pyrrolo[2,3-b]pyridine (CAS 942920-68-5) 1-SO₂Ph, 4-pyrazole, ethyl/nitro groups C₃₃H₃₀N₆O₄S 606.69 Bulky sulfonyl and nitro substituents; higher complexity
5-(1-Methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine (QC-1415) 5-pyrazole, 3-piperidine C₁₅H₁₈N₆ 282.35 Incorporates piperidine for enhanced basicity
(6-(1H-Pyrrol-1-yl)pyridin-3-yl)methanamine (CAS 368870-03-5) 6-pyrrole, 3-CH₂NH₂ C₁₀H₁₀N₄ 186.21 Smaller scaffold; lacks fused pyrrolopyridine core

Functional Group Impact

  • Methanamine (3-position) : The primary amine facilitates protonation under physiological conditions, increasing solubility and bioavailability relative to ester or nitrile-containing analogs (e.g., 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile in ) .

Biological Activity

(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, a compound with the molecular formula C15H15N, is part of a class of pyrrolo[2,3-b]pyridine derivatives that have garnered attention due to their potential biological activities, particularly in cancer therapy. This article synthesizes recent research findings regarding its biological activities, mechanisms of action, and potential therapeutic applications.

The biological activity of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is largely attributed to its interaction with various receptor tyrosine kinases (RTKs), particularly the fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFRs is implicated in numerous cancers, making them a target for therapeutic intervention.

Key Findings:

  • FGFR Inhibition : The compound has shown significant inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This potent inhibition correlates with reduced proliferation and increased apoptosis in breast cancer cell lines (4T1) .

Biological Activity Data

Table 1 summarizes the biological activity data for (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and its derivatives.

CompoundTarget ReceptorIC50 (nM)Effect on Cell ProliferationApoptosis Induction
4hFGFR17SignificantYes
4hFGFR29SignificantYes
4hFGFR325SignificantYes

Case Studies

Several studies have investigated the efficacy of pyrrolo[2,3-b]pyridine derivatives in preclinical models:

  • Breast Cancer Model : In vitro studies using the 4T1 breast cancer cell line demonstrated that compound 4h not only inhibited cell proliferation but also induced apoptosis and significantly reduced migration and invasion capabilities .
  • Macrophage Regulation : Another study highlighted the potential of pyrrolo[2,3-d]pyrimidines as selective inhibitors of colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage differentiation. This suggests that modifications to the pyrrolo structure could yield compounds with dual targeting capabilities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For instance:

  • Methylation at the nitrogen positions significantly impacts receptor binding affinity and selectivity.
  • The introduction of various substituents on the phenyl ring alters the compound's potency against different kinases .

Q & A

Basic Research Questions

Q. How can the synthesis of (4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine be optimized for improved yield and purity?

  • Methodology : Optimize reaction conditions using polar aprotic solvents (e.g., DMF or DCM/MeOH mixtures) and monitor intermediates via TLC. Purification via column chromatography with gradient elution (e.g., MeOH/DCM ratios) can enhance purity. For example, a related pyrrolopyridine derivative achieved 56% yield using DCM/MeOH (1:3) and recrystallization .
  • Key Parameters : Adjust reaction time, temperature, and stoichiometry of reagents (e.g., methylamine derivatives) to minimize side products like N-alkylated byproducts.

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl/amine groups (δ 2.1–3.5 ppm) to verify regiochemistry .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <1 ppm mass accuracy .
  • X-ray Crystallography : Resolve crystal structures for absolute stereochemistry, though limited by compound crystallinity .

Q. How can researchers identify potential biological targets for this compound?

  • Methodology :

  • Computational Docking : Screen against kinase or G-quadruplex DNA targets using software like AutoDock Vina, leveraging the compound’s planar aromatic core for π-π stacking .
  • Biochemical Assays : Test inhibition of CDK2 or CHK1 kinases at µM concentrations, using ATP-competitive assays with positive controls (e.g., AT-7519) .

Advanced Research Questions

Q. How to evaluate the compound’s selectivity for CDK2 versus CHK1 kinases?

  • Methodology :

  • Kinase Profiling Panels : Use recombinant kinases in radiometric or fluorescence-based assays. Compare IC50 values; selectivity ratios >10-fold indicate target specificity .
  • Structural Analysis : Perform co-crystallization with CDK2 to identify binding interactions (e.g., hydrogen bonding with hinge regions) versus CHK1’s distinct ATP pocket .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyrrolopyridine scaffold?

  • Methodology :

  • Systematic Substitution : Modify the phenyl (e.g., electron-withdrawing groups) and methylamine moieties to assess effects on potency and solubility. For example, bromine substitution at position 5 enhances CHK1 inhibition .
  • Physicochemical Profiling : Measure logP (via HPLC) and solubility (in PBS/DMSO) to correlate lipophilicity with cellular permeability .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration, pH). For instance, discrepancies in IC50 for CDK2 inhibition may arise from varying assay formats (e.g., fluorescence vs. radiometric) .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-methoxy or chloro derivatives) to identify trends in substituent effects .

Q. What methodologies are suitable for in vivo pharmacokinetic studies of this compound?

  • Methodology :

  • Radiolabeling : Synthesize a 14C-labeled analog to track absorption/distribution in rodent models .
  • LC-MS/MS Quantification : Use plasma/tissue samples to measure half-life (t1/2) and bioavailability, optimizing formulations (e.g., PEG-based) for improved solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.